11-Keto Flunisolide

Description

Contextualizing the Significance of Steroid Metabolism in Bioactivity

Steroid metabolism is a critical process that not only governs the production of these essential hormones but also modulates their biological effects. gfmer.ch The bioactivity of a steroid molecule is intrinsically linked to its ability to bind with a specific receptor, and this interaction is highly dependent on the steroid's three-dimensional structure and the presence of particular functional groups. gfmer.ch Metabolic processes can alter a steroid's structure, thereby influencing its plasma concentration, inactivation, and elimination. gfmer.ch These transformations are crucial for controlling the levels of active compounds that reach target tissues. gfmer.ch The body utilizes various biosynthetic pathways within endocrine glands to produce and secrete steroid hormones, which are derived from cholesterol. gfmer.ch Because steroids are lipophilic, they can easily diffuse through cell membranes and are concentrated in target tissues through binding to intracellular receptors. gfmer.ch

The liver is a primary site for steroid metabolism, where phase 1 reactions introduce or expose functional groups, and phase 2 reactions conjugate the steroid to enhance its water solubility for excretion. oup.com These metabolic conversions can either activate, inactivate, or modify the biological activity of the parent steroid. oup.comdrugbank.com For instance, the conversion of a hydroxyl group to a keto group, or vice versa, at specific positions on the steroid nucleus can dramatically alter its pharmacological properties.

Overview of Glucocorticoid Receptor Ligands and Their Structural Diversity

Glucocorticoid receptors (GR) are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. oup.commdpi.com These receptors mediate the physiological effects of glucocorticoids, which are involved in a wide array of processes including metabolism, immune response, and inflammation. mdpi.comwikipedia.org The GR has a modular structure consisting of an N-terminal domain, a DNA-binding domain, and a C-terminal ligand-binding domain (LBD). ebi.ac.ukoup.com

The ligands that bind to the glucocorticoid receptor are structurally diverse, encompassing both endogenous hormones like cortisol and a wide range of synthetic steroids. mdpi.commdpi.com Synthetic glucocorticoids often feature modifications to the basic steroid structure to enhance their potency and selectivity. tandfonline.com These modifications can include halogenation at specific positions and the addition of various functional groups. tandfonline.com For example, the introduction of a fluorine atom at the 9th carbon position can significantly increase a steroid's activity. amazonaws.com The structural diversity of these ligands allows for a wide spectrum of interactions with the GR, leading to a range of biological responses. oup.com The binding affinity of a ligand to the GR is a key determinant of its potency. amazonaws.com

Hypothesis-Driven Research on the Role of Ketone Functionality at the C11 Position

The conversion between an 11-hydroxyl group and an 11-keto group is a critical metabolic step. The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) catalyzes the interconversion of active glucocorticoids (with an 11-hydroxyl group) and their inactive 11-keto forms. researchgate.net This enzymatic regulation plays a crucial role in controlling glucocorticoid activity at the tissue level. researchgate.net Studies have shown that the substitution of a hydroxyl group with a keto group at the C11 position can alter a glucocorticoid's ability to cross cellular membranes and can impact its bioavailability. acs.org For instance, prednisone (B1679067), which has a ketone group at C11, is converted to the active prednisolone (B192156), which has a hydroxyl group at the same position. acs.org This highlights the hypothesis that the C11-keto functionality is a key determinant of a steroid's metabolic fate and biological action.

Research Scope and Objectives Pertaining to 11-Keto Flunisolide (B1672891)

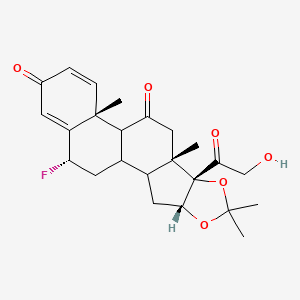

11-Keto Flunisolide is a compound that is structurally related to Flunisolide, a synthetic fluorinated corticosteroid. pharmaffiliates.com It is identified as a metabolite and an impurity of Flunisolide. pharmaffiliates.comanantlabs.com The primary research interest in this compound lies in its role as a reference standard for analytical method development and validation for Flunisolide. synzeal.com This includes its use in quality control applications during the production of Flunisolide. synzeal.com

Structure

3D Structure

Properties

IUPAC Name |

(4R,8S,9S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16,19-20,26H,8-11H2,1-4H3/t13?,14?,16-,19+,20?,22-,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDQDXOWURJBR-LKFRCWSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)C3C(C1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies for Research on 11 Keto Flunisolide

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone for isolating 11-Keto Flunisolide (B1672891) from complex mixtures, such as biological fluids or pharmaceutical preparations. The choice of technique depends on the specific requirements of the analysis, including the desired resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a widely used and robust technique for the analysis of corticosteroids, including Flunisolide and its related compounds like 11-Keto Flunisolide. usp.orgresearchgate.net Method development focuses on optimizing separation parameters to achieve a reliable and reproducible analysis.

A validated HPLC method for the analysis of Flunisolide in a nasal spray formulation also demonstrated the separation of this compound, which was identified as a degradation product. usp.org The development of such methods involves a systematic approach to selecting and optimizing various parameters to ensure the method is specific, accurate, precise, and linear. usp.orgresearchgate.net

Key parameters in the development of an RP-HPLC method include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a method for Flunisolide and its impurities utilized a Luna phenyl hexyl column with a gradient elution program. usp.org The validation process, conducted according to established guidelines like those from the United States Pharmacopeia (USP) or the International Council for Harmonisation (ICH), ensures the method's suitability for its intended purpose. usp.orgresearchgate.net This includes assessing system suitability, accuracy, precision (both intra- and inter-day), specificity, linearity, and robustness. researchgate.netresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Waters Alliance 2695 / Agilent 1260 Infinity with PDA detector | usp.org |

| Column | Luna phenyl hexyl, 4.6-mm x 15.0-cm, 3 µm (L11) | usp.org |

| Mobile Phase | Gradient program involving Mobile Phase A and Mobile Phase B | usp.org |

| Column Temperature | 30 ˚C | usp.org |

| Flow Rate | 1.0 mL/min | usp.org |

| Injection Volume | 50 µL | usp.org |

| Detection Wavelength | 245 nm (PDA: 200-400 nm) | usp.org |

Gas Chromatography (GC) Applications in Steroid Analysis

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful and well-established technique for the comprehensive profiling of steroids. mdpi.comnih.gov Although less common for the routine analysis of intact pharmaceutical corticosteroids compared to HPLC due to their low volatility, GC-MS plays a vital role in metabolomics and anti-doping research where broad steroid profiles are required. nih.govnih.gov

For GC analysis, steroids like this compound require chemical derivatization to increase their volatility and thermal stability. nih.govresearchgate.net This process typically involves modifying the polar functional groups, such as hydroxyl and keto groups, into less polar and more volatile derivatives, for example, by silylation. researchgate.netacs.org The choice of derivatization reagent and reaction conditions is critical and must be optimized to ensure complete and reproducible conversion. acs.orgnih.gov Electron ionization (EI) is often used in GC-MS, which produces extensive fragmentation, providing rich structural information and characteristic mass spectra that are useful for confident identification. mdpi.comnih.gov

The main steps for steroid analysis by GC-MS generally include:

Sample preparation: Solid-phase extraction (SPE) to isolate and concentrate steroids from the matrix. nih.gov

Hydrolysis: Enzymatic or chemical cleavage of conjugates (glucuronides and sulfates) to release the free steroids. mdpi.comnih.gov

Derivatization: Chemical modification to enhance volatility for GC analysis. nih.govresearchgate.net

GC Separation: Separation of the derivatized steroids on a capillary column. restek.com

MS Detection: Detection and structural characterization of the separated compounds. mdpi.com

While GC-MS methods can be complex and time-consuming due to the extensive sample preparation, they offer high chromatographic resolution, which is essential for separating numerous steroid isomers. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes columns with sub-2 µm particles. This technology offers significant improvements over conventional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.gov These characteristics make UPLC particularly well-suited for complex analyses such as steroid profiling in biological matrices. nih.govendocrine-abstracts.org

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has become a technique of choice for multi-steroid profiling, capable of simultaneously measuring a large number of steroids from different biosynthetic pathways in a single run. nih.govendocrine-abstracts.org For instance, a UPLC-MS/MS method was developed for profiling 25 different steroids in serum with a chromatographic separation time of just 5.5 minutes. endocrine-abstracts.org Such methods can be applied to the analysis of this compound as part of a broader corticosteroid profile.

The development of UPLC methods involves optimizing similar parameters to HPLC, but the higher pressures and smaller particle sizes necessitate specialized instrumentation. The enhanced peak capacity and speed of UPLC reduce sample preparation and run times while maintaining or even improving the resolution compared to traditional HPLC methods. endocrine-abstracts.org

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Waters Acquity UPLC system | endocrine-abstracts.org |

| Column | Waters HSS T3 column (1.8 µm, 1.2 x 50 mm) | endocrine-abstracts.org |

| Mobile Phase | Water and methanol (B129727) gradient (both with 0.1% formic acid) | endocrine-abstracts.org |

| Flow Rate | 0.6 mL/min | endocrine-abstracts.org |

| Total Run Time | 22 minutes | endocrine-abstracts.org |

Mass Spectrometry (MS) for Identification and Structural Elucidation of Metabolites

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing crucial information on its molecular weight and chemical structure. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity for identifying and quantifying the compound in complex samples. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable, as its high mass accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its structural elucidation. semanticscholar.org

The fragmentation pattern of a molecule in the mass spectrometer, generated through techniques like collision-induced dissociation (CID), provides a structural fingerprint. By interpreting these fragmentation patterns, researchers can deduce the structure of metabolites. nih.govmdpi.com For example, the structure of potential 6-oxygenated metabolites of related glucocorticosteroids has been investigated using mass spectrometry to identify characteristic fragment ions. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of low-level analytes in complex matrices due to its exceptional sensitivity and selectivity. nih.govnih.gov This technique has been successfully applied to the simultaneous quantitative analysis of numerous synthetic glucocorticoids, including Flunisolide, in serum and urine. nih.govresearchgate.net

In an LC-MS/MS system, the first mass spectrometer (Q1) selects the precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for reliable quantification at very low concentrations (nanomolar or picomolar levels). nih.govmdpi.com

The development of a sensitive and specific LC-MS/MS method is essential for pharmacokinetic studies and for monitoring trace levels of steroid metabolites. nih.govresearchgate.net The high selectivity of LC-MS/MS often allows for simplified sample preparation procedures compared to other techniques. nih.gov

| Advantage | Description | Reference |

|---|---|---|

| High Sensitivity | Enables detection and quantification at very low concentrations (e.g., 0.6–1.6 nmol/L for many synthetic steroids). | nih.govresearchgate.net |

| High Selectivity | Multiple Reaction Monitoring (MRM) minimizes interference from the sample matrix, ensuring accurate results. | nih.gov |

| Multiplexing Capability | Allows for the simultaneous measurement of multiple analytes in a single analytical run. | nih.govresearchgate.netmdpi.com |

| Reduced Sample Preparation | The specificity of the technique can reduce the need for extensive and time-consuming cleanup steps. | nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination in Research

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements (primarily carbon, ¹³C/¹²C) within a molecule. rsc.org In the context of steroid analysis, particularly in anti-doping research, GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is the definitive method for distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. rsc.orgresearchgate.net

Synthetic steroids, like Flunisolide and its derivatives, are typically manufactured from plant-based starting materials, which have a different ¹³C/¹²C ratio compared to the precursors of endogenous human steroids. rsc.org IRMS can detect this subtle difference in the carbon isotope ratio. The analysis involves comparing the isotope ratio of a target compound (TC), such as a metabolite of this compound, to that of an endogenous reference compound (ERC) within the same sample. researchgate.net A significant difference in these ratios provides conclusive evidence of an exogenous origin.

While a highly powerful tool, IRMS analysis requires meticulous sample purification to isolate the analyte of interest from any interfering compounds that could alter the measured isotope ratio. rsc.orgwada-ama.org This often involves multi-step HPLC fractionation prior to GC-C-IRMS analysis. wada-ama.org The development of more efficient sample preparation techniques and the coupling of liquid chromatography with IRMS (LC-IRMS) are active areas of research aimed at improving the throughput and applicability of this technique. cleancompetition.orgresearchgate.net

Spectroscopic Characterization Techniques (NMR, UV-Vis) in Structural Research

Spectroscopic methods are indispensable for the structural confirmation of this compound, ensuring the correct molecular architecture is identified. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the compound's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the structural analysis of this compound, ¹H NMR would identify the chemical environment of each proton, while ¹³C NMR would do the same for the carbon atoms. Key structural features, such as the introduction of a ketone at the C11 position in place of the hydroxyl group found in the parent compound, Flunisolide, would result in characteristic changes in the NMR spectrum. For instance, the disappearance of the signal for the C11-proton and a significant downfield shift of the C11 carbon signal to the carbonyl region (~200-210 ppm) would confirm the oxidation.

Representative ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in a Steroid Backbone Similar to this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

| C3 (Carbonyl) | ~186 | Part of the conjugated α,β-unsaturated ketone system. |

| C11 (Carbonyl) | ~205 | Characteristic shift for a ketone on a steroid ring. |

| C6-F (Fluorine) | N/A (¹⁹F NMR) | The fluorine atom would produce a distinct signal in ¹⁹F NMR and would cause splitting in adjacent ¹H and ¹³C signals. |

| C1 (Proton) | ~7.2 | Vinylic proton in the conjugated system. |

| C4 (Proton) | ~6.1 | Vinylic proton in the conjugated system. |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The primary chromophore in this compound is the pregna-1,4-diene-3,20-dione system. This cross-conjugated system absorbs UV light at a characteristic wavelength. The introduction of the C11-keto group can subtly influence this absorption maximum (λmax) compared to the parent C11-hydroxyl compound, providing another piece of evidence for the metabolic conversion. Typically, corticosteroids with this dienone structure exhibit a strong absorbance maximum around 240-245 nm.

Development of Robust Analytical Procedures for In Vitro and Ex Vivo Research Samples

The development of reliable and validated analytical methods is critical for studying this compound in experimental systems. The primary technique for this purpose is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS). This combination offers the high selectivity and sensitivity required to detect and quantify low concentrations of the metabolite in complex biological matrices.

Method development involves a systematic optimization of several key parameters:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are developed to remove interfering substances from the sample matrix and concentrate the analyte.

Chromatographic Separation: A suitable column (e.g., C18) and mobile phase composition (typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol with additives like formic acid) are selected to achieve a sharp peak shape and good separation from the parent drug and other metabolites.

Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect this compound. This involves optimizing the electrospray ionization (ESI) source parameters and identifying specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM), which provides high selectivity and quantitative accuracy.

Forced degradation, or stress testing, is a crucial step in developing a stability-indicating analytical method. It involves subjecting a pure standard of this compound to harsh chemical and physical conditions to deliberately induce degradation. The goal is to identify potential degradation products and ensure the analytical method can separate these impurities from the intact analyte. This process is essential for understanding the intrinsic stability of the molecule.

The standard stress conditions typically include:

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH).

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

Thermal Stress: Heating the solid or a solution of the compound.

Photolytic Stress: Exposing the compound to UV or visible light.

The resulting samples are then analyzed by a method like LC-MS/MS to profile the impurities formed.

Illustrative Data from a Hypothetical Forced Degradation Study of this compound

| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected |

| 0.1 M HCl | 24 hours | 60°C | 12.5% | 2 |

| 0.1 M NaOH | 4 hours | 25°C | 21.0% | 3 |

| 3% H₂O₂ | 8 hours | 25°C | 15.8% | 2 |

| Thermal | 48 hours | 80°C (dry heat) | 7.2% | 1 |

| Photolytic | 7 days | 25°C (ICH light box) | 9.5% | 1 |

Quantification in Biological Matrices (e.g., Microsomes, Hepatocytes, Tissue Homogenates)

To study the formation and disposition of this compound in metabolic systems, its concentration must be accurately measured in various biological matrices. Liver microsomes and hepatocytes are common in vitro models used to study drug metabolism. The quantification in these matrices is almost exclusively performed using LC-MS/MS due to the complexity of the samples and the low analyte concentrations.

The analytical procedure involves several steps:

Incubation: The parent drug, Flunisolide, is incubated with the biological matrix (e.g., human liver microsomes) and necessary cofactors (like an NADPH-generating system) to allow metabolism to occur.

Sample Quenching & Extraction: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also precipitates proteins. An internal standard—a structurally similar compound not present in the sample—is added to control for variability during sample processing and analysis.

Analysis: The extracted sample is injected into the LC-MS/MS system. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix. This validated method allows for the determination of key metabolic parameters, such as the rate of formation of this compound.

Typical Parameters for an LC-MS/MS Method for Quantifying a Steroid Metabolite

| Parameter | Typical Setting |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Specific m/z for this compound |

| Product Ion (Q3) | Specific m/z of a fragment ion |

Preclinical and in Vitro Investigation of 11 Keto Flunisolide Bioactivity

In Vitro Pharmacological Activity in Cellular Models

The in vitro activity of 11-Keto Flunisolide (B1672891) is primarily assessed by its ability to interact with glucocorticoid receptors and modulate inflammatory pathways in various cell-based assays.

The glucocorticoid activity of corticosteroids is often evaluated using rat thymocyte models, where the induction of apoptosis serves as a key indicator of potency. For flunisolide and its metabolites, studies have focused on their relative binding affinity for glucocorticoid receptors in tissues like the thymus and their subsequent functional activity. nih.gov

Generally, the conversion of an 11β-hydroxy group to an 11-keto group, as is the case in the formation of 11-Keto Flunisolide from flunisolide, leads to a significant reduction or complete loss of glucocorticoid receptor-mediated activity. atsjournals.orgjci.org For instance, cortisone (B1669442), the 11-keto form of cortisol, is biologically inactive until it is converted back to cortisol. jci.org While direct comparative data for this compound in thymocyte assays is not extensively detailed in the literature, studies on its parent compound, flunisolide, show high glucocorticoid activity. nih.gov In contrast, other flunisolide metabolites, such as the 6β-OH metabolite, exhibit corticoid activities no more than three times that of hydrocortisone, whereas flunisolide's activity is 180 to 550 times greater. nih.gov This principle of reduced activity for metabolites suggests that this compound would possess significantly lower glucocorticoid potency than the parent flunisolide in thymocyte models.

| Compound | Relative Activity vs. Hydrocortisone (Rat Assays) | General Activity at Glucocorticoid Receptor |

|---|---|---|

| Flunisolide | 180-550x nih.gov | High nih.gov |

| 6β-OH Metabolite | ≤3x nih.gov | Low wikidoc.org |

| This compound | Not Reported (Expected to be very low) | Presumed Inactive/Low atsjournals.orgjci.org |

The anti-inflammatory effects of glucocorticoids are partly mediated by their ability to suppress the production of inflammatory markers such as nitric oxide (NO). Phagocytic cells, including macrophages, produce NO via inducible nitric oxide synthase (iNOS) during an inflammatory response. koreascience.kr While specific studies detailing the effect of this compound on NO production are limited, the general mechanism for corticosteroids involves inhibiting the expression of iNOS.

Research on other compounds, such as 11-keto-β-boswellic acid, has demonstrated anti-inflammatory actions. caymanchem.com However, the activity of 11-keto steroids derived from corticosteroids is typically much lower than their 11-hydroxy precursors. Given that flunisolide itself has potent anti-inflammatory properties, its metabolites, including the 11-keto derivative, are expected to be significantly less active. hres.carxlist.com This rapid conversion to less active metabolites is a key factor in minimizing systemic side effects. hres.ca

Mechanistic Studies in Animal Models (e.g., Rodent Microsomes)

Mechanistic studies, particularly those using liver microsomes from animal models, are essential for understanding the metabolic fate and biological activity of flunisolide and its derivatives.

Studies in rats have been crucial for comparing the corticoid activities of flunisolide and its metabolites. Flunisolide demonstrates potent systemic thymolytic and anti-inflammatory activity in adrenalectomized rats, with potencies approximately 320 and 180 times that of hydrocortisone, respectively. hres.ca In contrast, its major circulating metabolite, the 6β-OH metabolite, shows dramatically reduced activity in thymolytic, anti-inflammatory, and adrenal-suppressive assays in rats. nih.gov

While direct in vivo activity data for this compound is scarce, research on the metabolism of flunisolide in mouse liver microsomes has identified the formation of a 6-keto metabolite as an intermediate. nih.gov This rapid and extensive metabolism to relatively inactive compounds is a primary reason why flunisolide can be used topically with minimal systemic effects. hres.ca The conversion to this compound is part of this deactivation pathway.

The metabolism of flunisolide is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4. wikidoc.orgfda.gov Studies using recombinant CYP3A enzymes have shown that CYP3A4 is the most efficient catalyst for flunisolide metabolism, while CYP3A5 and CYP3A7 show negligible activity. nih.gov The metabolism of flunisolide leads to the formation of several metabolites, including a 6-keto metabolite. nih.gov The formation of these metabolites is stimulated by pretreatment with phenobarbital, a known enzyme inducer, and is inhibited by carbon monoxide, indicating cytochrome P-450 involvement. nih.gov

Regarding enzyme inhibition, some 11-keto steroids, such as 11-ketoprogesterone, have been shown to be potent, directionally specific inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD). ahajournals.org This enzyme is responsible for the interconversion of active 11β-hydroxy glucocorticoids and their inactive 11-keto metabolites. atsjournals.org Inhibition of 11β-HSD by a metabolite could potentially alter the local concentration and activity of other corticosteroids. However, specific studies on the enzyme-inhibiting or inducing properties of this compound itself are not well-documented in the available literature.

| Enzyme System | Role in Flunisolide Metabolism | Key Findings |

|---|---|---|

| Cytochrome P450 (CYP) | Primary metabolic pathway nih.gov | CYP3A4 is the main enzyme responsible for metabolizing flunisolide. fda.govnih.gov |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Interconversion of active 11β-hydroxy and inactive 11-keto forms atsjournals.org | The formation of this compound from flunisolide is an oxidative reaction catalyzed by this enzyme class, leading to inactivation. |

Theoretical Pharmacological Profiles and Computational Modeling

Computational methods, such as pharmacophore modeling and molecular docking, are increasingly used to predict the pharmacological profiles of drug molecules and their metabolites. mdpi.comresearchgate.net These models help in understanding how a compound will interact with its biological target, such as the glucocorticoid receptor.

A pharmacophore model defines the essential three-dimensional arrangement of features that a molecule must possess to bind to a specific receptor. mdpi.com For glucocorticoids, these features typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are crucial for binding to the glucocorticoid receptor. mdpi.comvolkamerlab.org The affinity of a corticosteroid is influenced by factors like its structure and lipophilicity. amazonaws.com

While specific computational docking or pharmacophore modeling studies for this compound are not widely published, such models have been developed for other glucocorticoids and inhibitors of enzymes like 11β-HSD1. nih.gov These models predict that the conversion of the 11β-hydroxyl group to an 11-keto group would significantly alter the molecule's interaction with the glucocorticoid receptor, drastically reducing its binding affinity and, consequently, its pharmacological activity. This is consistent with the general principle that 11-oxo metabolites are receptor-inactive forms of corticosteroids. atsjournals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for 11-Keto Analogs

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological activity. plos.org These models aim to identify the key physicochemical properties and structural features of molecules that govern their activity, enabling the prediction of efficacy for novel, untested compounds. plos.orgwikipedia.org For corticosteroids, QSAR studies often correlate features like lipophilicity, electronic properties, and steric factors with their binding affinity to the glucocorticoid receptor (GR). ingentaconnect.com

The development of a robust QSAR model for 11-keto analogs of flunisolide would involve synthesizing a series of related compounds and experimentally determining their biological activity, such as their binding affinity for the glucocorticoid receptor. Descriptors for these analogs—including electronic (e.g., orbital energies, dipole moment), topological, and steric parameters—would be calculated. wikipedia.org Statistical methods, such as multiple linear regression, would then be employed to build a mathematical model that quantitatively links these descriptors to the observed activity. nih.govusp.org

Such a model could provide valuable insights into the structural requirements for the activity of 11-keto steroids. For instance, it could elucidate the impact of specific substitutions on the steroid backbone on receptor interaction. While the general principles of QSAR are well-established and have been applied to various classes of steroids, a specific, detailed QSAR model for this compound analogs is not available in the reviewed scientific literature. The conversion of the 11-hydroxyl group to an 11-keto group can have variable effects on activity; for example, cortisone and prednisone (B1679067) are inactive prodrugs that require in vivo conversion to their 11-hydroxy forms (hydrocortisone and prednisolone (B192156), respectively) to bind the GR. researchgate.netmusculoskeletalkey.com Conversely, 11-ketodexamethasone has been shown to be a potent GR agonist itself. nih.gov This underscores the need for specific experimental and computational evaluation for each compound series.

A document from the U.S. Pharmacopeia (USP) notes the formation of "flunisolide 11 keto" as a degradation product of flunisolide under forced degradation conditions (acid, base, oxidation, heat, and humidity), highlighting its relevance as a potential impurity. usp.org However, this document does not provide bioactivity data.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. nih.govfoliamedica.bg Docking predicts the preferred orientation of the ligand when bound to the receptor, while MD simulations provide insight into the dynamic behavior and stability of the ligand-receptor complex over time. foliamedica.bgmdpi.com

For this compound, these simulations would model its interaction with the ligand-binding domain of the glucocorticoid receptor (GR). The process involves:

Preparation of Structures: Obtaining high-resolution 3D crystal structures of the GR and generating a 3D model of the this compound molecule.

Molecular Docking: Placing the ligand into the binding site of the receptor to predict the most stable binding pose and estimate the binding affinity, often expressed as a binding energy score. mdpi.com

Molecular Dynamics Simulation: Placing the docked complex in a simulated physiological environment (water, ions) and simulating the movements of atoms over time according to the laws of physics. nih.gov This allows for the analysis of the stability of the complex, key amino acid interactions, and conformational changes in both the ligand and the receptor. mdpi.com

Key findings from such a study would include the identification of specific amino acid residues in the GR binding pocket that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with this compound. The stability of these interactions can be quantified by analyzing metrics like the root-mean-square deviation (RMSD) of the complex over the simulation time.

While these computational methods have been applied to other corticosteroids to understand their mechanism of action, specific studies detailing the molecular docking and dynamics simulations for this compound with the glucocorticoid receptor are not publicly available in the searched literature. Research on related compounds, such as other 11-keto steroids, indicates that the presence of the keto group at the C11 position significantly alters the interaction profile within the receptor's binding site compared to the 11-hydroxy counterparts. nih.gov A computational study on various anti-inflammatory steroids, including the parent compound flunisolide, has been conducted to analyze their electronic and geometric properties, but it did not specifically investigate the 11-keto derivative or its receptor interactions in detail. researchgate.net

Future Directions and Emerging Research Avenues for 11 Keto Flunisolide

Exploration of Novel Synthetic Routes for 11-Keto Flunisolide (B1672891) Derivatives

The generation of 11-Keto Flunisolide and its derivatives is pivotal for enabling further research. While the parent compound, flunisolide, can be synthesized through established methods, the efficient and stereoselective introduction of a ketone group at the C11 position presents a synthetic challenge. google.com Future research in this area will likely focus on developing novel synthetic strategies that are both high-yielding and amenable to the creation of a diverse library of derivatives.

One promising approach involves the enzymatic oxidation of flunisolide or its precursors. The use of specific enzymes, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), could offer a highly selective method for the conversion of the 11β-hydroxyl group of flunisolide to the corresponding 11-keto group. nih.gov Research into identifying and engineering suitable enzymes for this transformation will be a key focus.

Alternative chemical synthesis routes are also being explored. For instance, a general scheme for the synthesis of 11-keto steroids from Δ6,8-steroids has been reported, which could potentially be adapted for flunisolide derivatives. davidmoore.org.uk Furthermore, processes for preparing 11-keto steroids by heating a 9α-halo-11-β-ol steroid in the presence of an aprotic solvent have been patented, suggesting another potential, albeit potentially harsh, synthetic route. google.com The development of milder and more industrially feasible conditions for such transformations is an active area of investigation. google.com A novel route to 11-keto steroids involving an intramolecular Diels-Alder reaction of a furan-diene has also been reported, showcasing the innovative strategies being employed in steroid synthesis. ugent.be

The table below summarizes potential synthetic approaches for this compound derivatives.

| Synthetic Approach | Description | Potential Advantages | Key Research Focus |

| Enzymatic Oxidation | Utilization of enzymes like 11β-HSD to selectively oxidize the C11-hydroxyl group of flunisolide. nih.gov | High stereoselectivity, mild reaction conditions. | Identification and optimization of suitable enzymes. |

| Chemical Oxidation | Use of chemical oxidizing agents to convert the C11-hydroxyl to a ketone. | Potentially applicable to a wide range of substrates. | Development of selective reagents to avoid side reactions. |

| From Δ6,8-Steroids | A general synthetic scheme starting from Δ6,8-steroid precursors. davidmoore.org.uk | Could provide a versatile route to various derivatives. | Adaptation of the existing methodology to the flunisolide scaffold. |

| Thermal Rearrangement | Heating of a 9α-halo-11-β-ol steroid precursor. google.com | A patented method for 11-keto steroid preparation. | Optimization of reaction conditions for industrial feasibility. |

| Intramolecular Diels-Alder | A novel synthetic route utilizing a furan-diene for the construction of the steroid core. ugent.be | Stereoselective and high-yield potential. | Application of this strategy to flunisolide precursors. |

Advanced Mechanistic Studies on C11-Keto Impact on Receptor Selectivity and Downstream Signaling

The introduction of a ketone group at the C11 position of a steroid can significantly alter its biological activity. mdpi.com For this compound, a critical area of future research is to elucidate how this modification impacts its binding affinity and selectivity for the glucocorticoid receptor (GR) and other steroid receptors, as well as the subsequent downstream signaling pathways.

Flunisolide itself exhibits a strong relative binding affinity (RBA) for rat lung, thymus, and liver glucocorticoid receptors. nih.gov Interestingly, it also shows a moderate RBA for both mineralocorticoid and progestin receptors, while having no affinity for androgen and estrogen receptors. nih.gov The presence of the 11-keto group is known to influence the anti-inflammatory and glucocorticoid activities of steroids. mdpi.com Therefore, it is hypothesized that this compound may exhibit a different receptor selectivity profile compared to its parent compound.

Future studies will likely employ advanced techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to precisely quantify the binding kinetics and thermodynamics of this compound to various steroid receptors. Furthermore, sophisticated cell-based reporter assays will be crucial to dissect the downstream signaling effects, including gene transcription and protein expression, that are initiated upon receptor binding.

Development of Highly Sensitive and Specific Analytical Methods for Low-Concentration Detection in Complex Research Samples

To accurately study the pharmacokinetics, metabolism, and receptor interaction of this compound, the development of highly sensitive and specific analytical methods is paramount. The detection of this compound at low concentrations in complex biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique for the quantitative analysis of drugs and their metabolites in biological fluids. researchgate.net A robust and selective LC-MS/MS method has been developed for the quantification of flunisolide in tissue culture medium, with a linear range of 10–200 ng/mL. researchgate.net This method, which utilizes a simple liquid-liquid extraction for sample preparation, provides a solid foundation for future development. researchgate.net

Future research will focus on enhancing the sensitivity of these methods to achieve lower limits of quantification (LOQs), which is crucial for in vivo studies where concentrations of metabolites can be very low. This may involve the use of more advanced mass spectrometers with higher sensitivity, as well as the optimization of sample preparation techniques to minimize matrix effects and improve recovery. chromatographyonline.com The development of methods for analyzing a panel of flunisolide metabolites simultaneously, including this compound, will also be a key objective. nih.gov

The table below outlines key parameters of a reported LC-MS/MS method for flunisolide, which could be adapted for this compound.

| Parameter | Details | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Sample Matrix | Tissue culture medium with 5% fetal bovine serum | researchgate.net |

| Extraction Method | Liquid-liquid extraction | researchgate.net |

| Column | C8 (4.6 mm × 150 mm; 5 µm particle size) | researchgate.net |

| Mobile Phase | Methanol (B129727):water (80:20 v/v) | researchgate.net |

| Detection Mode | Negative atmospheric pressure chemical ionization | researchgate.net |

| Linear Range | 10–200 ng/mL | researchgate.net |

Investigation of Cross-Reactivity with Other Steroid Receptors in Defined In Vitro Systems

A critical aspect of developing any new steroidal therapeutic is to understand its potential for cross-reactivity with other steroid receptors. Unwanted interactions can lead to off-target effects and a less favorable safety profile. For this compound, a thorough investigation of its binding to and activation of mineralocorticoid (MR), androgen (AR), estrogen (ER), and progesterone (B1679170) (PR) receptors is essential.

Studies on flunisolide have shown that it possesses a moderate relative binding affinity for both mineralocorticoid and progestin receptors in rats, but is devoid of binding to androgen and estrogen receptors. nih.gov The introduction of the 11-keto group could potentially alter this cross-reactivity profile. For example, some 11-keto steroids are known to be potent agonists of the androgen receptor. wikipedia.org

Future research will utilize defined in vitro systems, such as cell lines stably expressing individual human steroid receptors, to perform comprehensive cross-reactivity profiling. researchgate.net Reporter gene assays, where receptor activation leads to the expression of a quantifiable reporter protein like luciferase, will be instrumental in determining the agonistic or antagonistic activity of this compound at each receptor. researchgate.net Such studies are crucial for assessing the selectivity of the compound and predicting its potential for endocrine-related side effects.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Comprehensive Biotransformation Pathways

The biotransformation of flunisolide is a complex process involving multiple enzymatic pathways, primarily mediated by the CYP3A family of enzymes. nih.govnih.gov While some metabolites, such as 6β-hydroxyflunisolide, have been identified, a comprehensive understanding of all metabolic routes, including the formation of this compound, is still lacking. glowm.comnih.gov

The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to unravel the complete biotransformation network of flunisolide. Metabolomics can be used to identify and quantify a wide range of metabolites in biological samples, providing a detailed snapshot of the metabolic fate of the drug. nih.govnih.gov Proteomics can identify the specific enzymes involved in these transformations by analyzing changes in protein expression in response to drug exposure.

Future research will likely involve incubating flunisolide with human liver microsomes or hepatocytes, followed by untargeted metabolomic analysis using high-resolution mass spectrometry to identify all potential metabolites, including this compound. nih.govnih.gov Subsequent targeted analysis can then be used to quantify these metabolites. Proteomic studies can complement this by identifying the specific CYP450 isoforms and other enzymes responsible for the observed metabolic conversions. This comprehensive understanding of biotransformation is essential for predicting drug-drug interactions and inter-individual variability in response.

Rational Design of Next-Generation 11-Keto Steroid Analogs Based on SAR and Computational Insights

The knowledge gained from the studies outlined above will provide a solid foundation for the rational design of next-generation 11-keto steroid analogs with improved therapeutic properties. By combining structure-activity relationship (SAR) data with computational modeling, researchers can design new molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

SAR studies will involve synthesizing a series of this compound derivatives with systematic modifications to the steroid scaffold and evaluating their biological activity. This will help to identify key structural features that are important for receptor binding and activation. conicet.gov.ar For example, modifications to other parts of the flunisolide molecule, in conjunction with the 11-keto group, could further enhance its therapeutic index.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, will play a crucial role in this process. These methods can be used to predict how different analogs will bind to the target receptor, providing valuable insights for the design of new compounds with desired properties. By virtually screening large libraries of potential analogs, computational approaches can help to prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 11-Keto Flunisolide in laboratory settings?

Methodological Answer:

Synthesis typically involves enzymatic or chemical modification of precursor steroids, with purification via column chromatography (e.g., Amberlite resins ). Characterization requires HPLC (C18 column, mobile phase: methanol/water, 70:30 v/v) for purity assessment, coupled with NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For reproducibility, document solvent gradients, retention times, and spectral peaks in supplemental data . New compounds require ≥95% purity with full spectral validation; known compounds need cross-referencing to literature protocols .

Basic: Which analytical techniques are most robust for quantifying this compound in biological matrices?

Methodological Answer:

LC-MS/MS is preferred due to its sensitivity in detecting low concentrations in plasma or tissue. Key parameters:

- Ionization: ESI in negative mode.

- Transition ions: m/z 435 → 357 (quantifier) and 435 → 279 (qualifier).

- Calibration: Linear range 0.1–100 ng/mL, validated per FDA guidelines.

Include matrix effect studies (e.g., hemolyzed vs. normal plasma) and stability tests (freeze-thaw, long-term) to address variability .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Methodological Answer:

Contradictions often stem from:

- Bioanalytical variability: Compare extraction methods (protein precipitation vs. solid-phase extraction) and internal standards (deuterated analogs vs. structural analogs) .

- Species-specific metabolism: Conduct cross-species microsomal assays (human, rat, dog) to identify CYP450 isoform differences .

- Statistical rigor: Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity (I² statistic) and adjust for publication bias via funnel plots .

Advanced: What experimental design considerations are critical for assessing this compound’s anti-inflammatory efficacy in preclinical models?

Methodological Answer:

- Model selection: Use LPS-induced murine lung inflammation for acute effects or ovalbumin-challenged asthma models for chronic responses.

- Dose optimization: Perform pilot studies to determine EC₅₀ via sigmoidal dose-response curves (GraphPad Prism).

- Controls: Include dexamethasone (positive control) and vehicle (negative control).

- Endpoint validation: Measure cytokines (IL-6, TNF-α) via multiplex assays and histopathology scores blinded to treatment groups .

Basic: How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

Design accelerated stability studies per ICH Q1A guidelines:

- Conditions: 25°C/60% RH (long-term), 40°C/75% RH (accelerated).

- Analytical endpoints: Purity (HPLC), degradation products (LC-MS), and crystallinity (XRPD).

For biological samples, assess stability in plasma at -80°C, -20°C, and 4°C over 72 hours .

Advanced: What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer:

- Transcriptomics: RNA-seq of treated macrophages (Illumina NovaSeq) to identify differentially expressed genes (DESeq2, FDR <0.05).

- Proteomics: TMT-labeled LC-MS/MS to quantify NF-κB pathway proteins.

- Data integration: Use pathway enrichment tools (DAVID, STRING) and machine learning (Random Forest) to prioritize hub genes/proteins. Validate via CRISPR-Cas9 knockdown .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Advanced: How can in silico modeling improve the prediction of this compound’s off-target effects?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to screen against the Human Kinome and GPCRome (PDB structures).

- MD simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å).

- ADMET prediction: SwissADME for bioavailability, and ProTox-II for toxicity endpoints. Cross-validate with experimental CYP inhibition assays .

Basic: What are the best practices for ensuring reproducibility in this compound cell-based assays?

Methodological Answer:

- Cell line authentication: STR profiling and mycoplasma testing (e.g., MycoAlert).

- Passage number: Restrict to <20 passages.

- Normalization: Use housekeeping genes (GAPDH, β-actin) for qPCR and total protein (BCA assay) for Western blots.

- Data reporting: Include exact cell densities, serum concentrations, and incubation times .

Advanced: How should researchers address conflicting in vitro vs. in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic bridging: Calculate unbound plasma concentrations (fu) and compare to in vitro IC₅₀.

- Tissue penetration studies: Use radiolabeled ¹⁴C-Flunisolide to measure lung:plasma ratios via scintillation counting.

- 3D models: Transition to lung-on-a-chip systems to mimic in vivo barriers .

Advanced: What methodological frameworks are recommended for analyzing this compound’s metabolite profiling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.